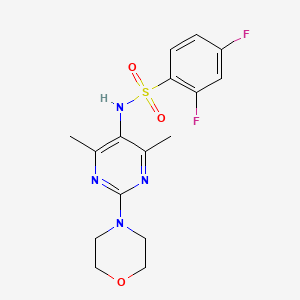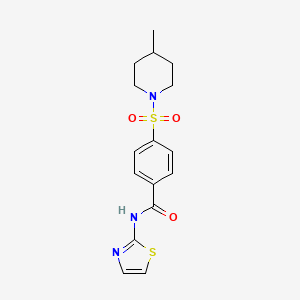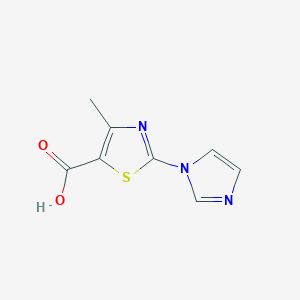
2-(4-Hydroxyphenoxy)-N-methylacetamid
Übersicht
Beschreibung
2-(4-hydroxyphenoxy)-N-methylacetamide, also known as GW501516, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and stamina.
Wissenschaftliche Forschungsanwendungen
- Industrielle Anwendungen: m-Aryloxyphenole werden in Kunststoffen, Klebstoffen und Beschichtungen verwendet, da sie eine verbesserte thermische Stabilität und Flammfestigkeit aufweisen .
- Zwischenprodukt: Forscher haben diese Verbindung als Zwischenprodukt bei der Synthese neuer nicht-nukleosidischer Reverse-Transkriptase-Inhibitoren (NNRTIs) zur Behandlung von HIV eingesetzt .
Synthetische Strategien und komplexe m-Aryloxyphenole
Arzneimittelentwicklung
Polymerchemie
Wirkmechanismus
Target of Action
The primary target of 2-(4-hydroxyphenoxy)-N-methylacetamide is the acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis .
Mode of Action
2-(4-hydroxyphenoxy)-N-methylacetamide interacts with its target, ACCase, by inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of cell membranes . The disruption in fatty acid synthesis leads to a breakdown in the structure and function of the cell membrane, ultimately causing cell death .
Biochemical Pathways
The compound affects the fatty acid synthesis pathway by inhibiting the activity of ACCase . This inhibition disrupts the conversion of acetyl-CoA to malonyl-CoA, a critical step in the fatty acid synthesis pathway . The downstream effects include a decrease in fatty acid production, leading to cell membrane dysfunction and cell death .
Pharmacokinetics
Similar compounds are known to be highly soluble in water , suggesting that this compound may also have high solubility, which could impact its bioavailability.
Result of Action
The inhibition of ACCase by 2-(4-hydroxyphenoxy)-N-methylacetamide leads to a decrease in fatty acid synthesis . This decrease disrupts the integrity of the cell membrane, leading to cell death . Therefore, the molecular and cellular effects of the compound’s action include disrupted fatty acid synthesis, compromised cell membrane integrity, and ultimately, cell death .
Biochemische Analyse
Biochemical Properties
2-(4-hydroxyphenoxy)-N-methylacetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with hydroxylases, which facilitate the hydroxylation of aromatic compounds . The interaction between 2-(4-hydroxyphenoxy)-N-methylacetamide and hydroxylases involves the selective introduction of a hydroxyl group into the substrate, leading to the formation of hydroxylated products . These interactions are crucial for the biosynthesis of various phenolic compounds, which have applications in the chemical industry .
Cellular Effects
The effects of 2-(4-hydroxyphenoxy)-N-methylacetamide on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4-hydroxyphenoxy)-N-methylacetamide can regulate autophagy and apoptosis in human hepatocellular carcinoma cells by downregulating α-tubulin expression . This regulation leads to the inhibition of cell proliferation and the induction of apoptosis, highlighting the compound’s potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-(4-hydroxyphenoxy)-N-methylacetamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. For example, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function . Additionally, 2-(4-hydroxyphenoxy)-N-methylacetamide can undergo hydroxylation reactions facilitated by hydroxylases, resulting in the formation of hydroxylated aromatic products .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-hydroxyphenoxy)-N-methylacetamide in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its effects on cellular function. In vitro studies have shown that the compound’s stability can be influenced by various factors, such as pH and temperature . Long-term effects on cellular function have also been observed, with the compound exhibiting sustained inhibitory effects on cell proliferation and apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of 2-(4-hydroxyphenoxy)-N-methylacetamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant changes in cellular function . At high doses, 2-(4-hydroxyphenoxy)-N-methylacetamide can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(4-hydroxyphenoxy)-N-methylacetamide is involved in various metabolic pathways, including the degradation of aromatic compounds. The compound can be metabolized by microorganisms, leading to the formation of intermediate metabolites such as 2-(4-hydroxyphenoxy)-propionic acid . These metabolic pathways are facilitated by enzymes such as hydroxylases, which play a crucial role in the conversion of the compound into its metabolites .
Transport and Distribution
The transport and distribution of 2-(4-hydroxyphenoxy)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 2-(4-hydroxyphenoxy)-N-methylacetamide within cells are influenced by factors such as the presence of binding proteins and the compound’s physicochemical properties .
Subcellular Localization
The subcellular localization of 2-(4-hydroxyphenoxy)-N-methylacetamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, 2-(4-hydroxyphenoxy)-N-methylacetamide may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenoxy)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAYQMSFWMJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-dimethylphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2442849.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)
![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)
![N-[2-(2-Methylphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2442854.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)
![1-(4-Benzhydrylpiperazin-1-yl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanone](/img/structure/B2442857.png)
![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B2442860.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2442861.png)


![Methyl 2-[2-(4-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2442866.png)
![1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2442868.png)